Chlorobactene

Catalog No.
S643492
CAS No.
2932-09-4
M.F
C40H52
M. Wt
532.8 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorobactene

CAS Number

2932-09-4

Product Name

Chlorobactene

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,4-trimethylbenzene

Molecular Formula

C40H52

Molecular Weight

532.8 g/mol

InChI

InChI=1S/C40H52/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-19,21-30H,13,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+

InChI Key

VJASLAGEYVTOGS-IQAIWTHGSA-N

SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C

Synonyms

chlorobactene

Canonical SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C

Isomeric SMILES

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)C

The exact mass of the compound Chlorobactene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Chlorobactene (CAS 2932-09-4) is a highly specialized monocyclic aryl carotenoid (phi,psi-carotene) natively synthesized by green-pigmented green sulfur bacteria (Chlorobiaceae). Structurally defined by its single 1,2,4-trimethylbenzene (phi) end group, it serves as a critical high-purity analytical standard in organic geochemistry, microbial ecology, and photophysics [1]. For procurement professionals and laboratory buyers, sourcing pure chlorobactene is essential for calibrating HPLC-DAD and GC-MS instruments, as it acts as the definitive biomarker for photic zone euxinia (PZE) and provides a unique structural model for studying S1 excited-state dynamics in light-harvesting chlorosomes [2].

Substituting chlorobactene with more common carotenoids like beta-carotene or gamma-carotene fundamentally compromises both geochemical reconstructions and photophysical assays. While gamma-carotene shares the same linear conjugated backbone, it lacks the terminal phi-ring, resulting in drastically different excited-state lifetimes and rendering it useless as a precursor model for diagenetic aryl isoprenoids [1]. Furthermore, substituting with the closely related di-aryl carotenoid isorenieratene is analytically invalid for paleoenvironmental studies; isorenieratene is a biomarker for brown-pigmented green sulfur bacteria (which inhabit deeper water columns), whereas chlorobactene specifically traces shallow green-pigmented species [2]. Using crude bacterial extracts instead of the pure standard introduces cis-isomers and intermediate metabolites that confound precise chromatographic retention time calibrations and spectral baseline measurements [3].

Excited-State (S1) Lifetime Extension via Aryl Ring Torsion

In ultrafast transient absorption spectroscopy, the structural difference between an alicyclic beta-ring and an aromatic phi-ring drastically alters excited-state dynamics. In n-hexane, chlorobactene exhibits an S1 lifetime of 6.7 ps, whereas its direct non-aryl analog, gamma-carotene, has an S1 lifetime of only 5.4 ps [1]. This lifetime extension occurs because the torsion of the aryl ring effectively isolates it from the linear pi-electron conjugated chain.

Evidence DimensionS1 excited-state lifetime
Target Compound DataChlorobactene: 6.7 ps
Comparator Or Baselinegamma-carotene: 5.4 ps
Quantified Difference24% longer excited-state lifetime for chlorobactene
ConditionsFemtosecond transient absorption spectroscopy in n-hexane

Procurement of the exact aryl-containing standard is mandatory for researchers accurately modeling energy transfer kinetics in bacterial chlorosomes, as non-aryl substitutes will yield artificially short lifetime data.

Diagnostic Aromatic Methylation for Geochemical Fingerprinting

When used as a standard for identifying diagenetic breakdown products (trimethyl-aryl isoprenoids or TMAIs), chlorobactene provides a strictly diagnostic 2,3,6-trimethyl substitution pattern on its aromatic ring. In contrast, okenone—the biomarker for purple sulfur bacteria—yields a 2,3,4-trimethyl substitution pattern[1]. Resolving these specific positional isomers via GC-MS is the only way to distinguish between green and purple sulfur bacterial populations in ancient sediments.

Evidence DimensionAromatic ring methyl substitution pattern
Target Compound DataChlorobactene: 2,3,6-trimethyl substitution
Comparator Or BaselineOkenone: 2,3,4-trimethyl substitution
Quantified DifferenceDistinct methyl group positioning at C6 vs C4 on the aryl ring
ConditionsGC-MS analysis of sedimentary hydrocarbon extracts

Buyers in paleoceanography and petroleum geochemistry must procure pure chlorobactene to accurately calibrate GC-MS retention indices for 2,3,6-TMAIs, ensuring correct interpretation of photic zone euxinia.

Chromatographic Resolution of all-trans vs. cis-Isomers

For precise quantification of microbial phototrophs, the high-purity all-trans form of chlorobactene must be chromatographically distinguished from its cis-isomers, which naturally occur in crude extracts. Under standard HPLC conditions, cis-isomers of chlorobactene elute 0.7 to 0.8 minutes apart from the all-trans form and exhibit a diagnostic 5 nm blueshift in their absorption maxima, alongside an additional absorption peak at 350 nm[1].

Evidence DimensionHPLC retention time and spectral shift
Target Compound Dataall-trans-Chlorobactene: Baseline retention and primary absorption maxima at ~436, 461, 491 nm
Comparator Or Baselinecis-isomers of chlorobactene: Delta RT = 0.7-0.8 min, 5 nm blueshift, extra 350 nm peak
Quantified Difference0.7-0.8 minute separation and 5 nm spectral blueshift
ConditionsHPLC-DAD pigment analysis

Purchasing a verified all-trans standard prevents integration errors in HPLC workflows, ensuring accurate quantification of bacterial biomass in complex environmental samples.

Paleoceanographic Biomarker Calibration (GC-MS)

Chlorobactene is procured as a primary reference material to identify and quantify its diagenetic product, chlorobactane, and 2,3,6-trimethyl-aryl isoprenoids in sedimentary rocks. Because it definitively traces green-pigmented green sulfur bacteria, it is the standard of choice for confirming shallow photic zone euxinia in ancient marine environments, a task where okenone or isorenieratene standards would indicate entirely different ecological and depth conditions [1].

Photophysical Modeling of Artificial Chlorosomes

In physical chemistry and materials science, chlorobactene is utilized to study ultrafast energy transfer in light-harvesting antennas. Its unique S1 excited-state lifetime (6.7 ps), driven by the torsion of its single phi-ring, makes it an essential structural model for transient absorption spectroscopy, outperforming alicyclic analogs like gamma-carotene that fail to replicate the pi-electron isolation effects seen in native bacterial systems [2].

HPLC-DAD Pigment Profiling in Microbial Ecology

Environmental testing laboratories and microbial ecologists procure pure all-trans-chlorobactene to calibrate HPLC systems for analyzing modern meromictic lakes and marine chemoclines. The pure standard is required to establish accurate retention times and spectral baselines, ensuring that chlorobactene is successfully resolved from its own cis-isomers and from co-occurring pigments like gamma-carotene or isorenieratene [3].

XLogP3

14.8

Wikipedia

Chlorobactene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Last modified: 02-18-2024

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